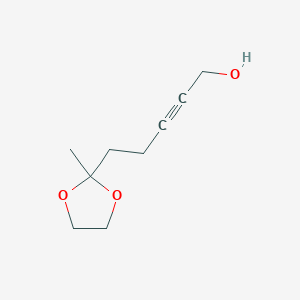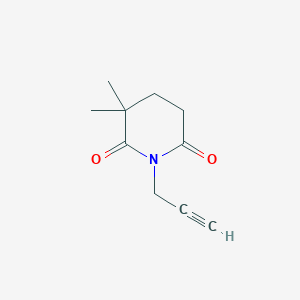silane CAS No. 138763-34-5](/img/structure/B14283956.png)
[3-Chloro-2-(chloromethyl)propyl](trimethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(chloromethyl)propylsilane: is an organosilicon compound widely used in various fields due to its unique chemical properties. It is a colorless, transparent liquid with a strong odor and is primarily used as a coupling agent in the polymer industry to improve adhesion between substrates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)propylsilane typically involves the reaction of methanol with 3-chloropropyltrichlorosilane. This reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 3-Chloro-2-(chloromethyl)propylsilane involves a fixed bed reactor where a silicon powder-nano-copper catalyst mixture is used. This method is suitable for large-scale production due to its simplicity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-2-(chloromethyl)propylsilane undergoes various chemical reactions, including substitution and hydrolysis. These reactions are facilitated by the presence of hydrolyzable siloxane bonds and an active silicon-hydrogen bond .
Common Reagents and Conditions: Common reagents used in reactions with 3-Chloro-2-(chloromethyl)propylsilane include methanol and other alcohols. The reactions typically occur under mild conditions, making them suitable for various applications .
Major Products Formed: The major products formed from these reactions include silane coupling agents and silylating substances used in the plastic industry .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Chloro-2-(chloromethyl)propylsilane is used to synthesize octakis(3-chloropropyl)octasilsesquioxane and to functionalize nanoparticles like carbon nanotubes and silica nanoparticles .
Biology: In biological research, it is used to develop molecularly imprinted polymers for protein detection .
Medicine: While specific medical applications are less common, the compound’s ability to modify surfaces makes it useful in developing medical devices and prosthetics .
Industry: Industrially, it is used as a coupling agent to improve adhesion in polymers and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(chloromethyl)propylsilane involves the formation of self-assembled monolayers (SAMs) on surfaces. These SAMs facilitate surface modification, enhancing the material’s properties . The molecular targets include various substrates where the compound forms strong bonds, improving adhesion and functionality .
Comparaison Avec Des Composés Similaires
Trimethoxysilane: Another organosilicon compound used in producing silane coupling agents.
3-(Chloropropyl)trimethoxysilane: Similar in structure and used for similar applications.
N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride: Used in the polymer industry for surface modification.
Uniqueness: What sets 3-Chloro-2-(chloromethyl)propylsilane apart is its dual functionality, allowing it to participate in both hydrolysis and substitution reactions. This versatility makes it highly valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
138763-34-5 |
|---|---|
Formule moléculaire |
C7H16Cl2O3Si |
Poids moléculaire |
247.19 g/mol |
Nom IUPAC |
[3-chloro-2-(chloromethyl)propyl]-trimethoxysilane |
InChI |
InChI=1S/C7H16Cl2O3Si/c1-10-13(11-2,12-3)6-7(4-8)5-9/h7H,4-6H2,1-3H3 |
Clé InChI |
RCDLLZAJRODPLJ-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CC(CCl)CCl)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)

![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)

![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)

![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)

![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)


![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)

